molecular formula C20H25FN4O4S B2364235 ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 899748-10-8

ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2364235
CAS No.: 899748-10-8
M. Wt: 436.5
InChI Key: QOTDFLWRKMPPGP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound belonging to the class of piperazine derivatives. This compound is of significant interest due to its potential biological and pharmacological applications, particularly in the fields of medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate can be achieved through multiple synthetic routes, typically involving multi-step processes:

  • Step 1: Formation of the 1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazole Core

    • React 4-fluorobenzyl bromide with imidazole in the presence of a base (e.g., potassium carbonate) to form 1-(4-fluorobenzyl)imidazole.

    • Oxidize 1-(4-fluorobenzyl)imidazole with an oxidizing agent (e.g., potassium permanganate) to introduce the hydroxymethyl group, yielding 1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazole.

  • Step 2: Thioester Formation

    • React the hydroxymethyl group of 1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazole with thioacetic acid under acidic conditions to form the thioester derivative.

  • Step 3: Coupling with Ethyl 4-piperazinecarboxylate

    • Couple the thioester derivative with ethyl 4-piperazinecarboxylate in the presence of a coupling agent (e.g., EDCI/HOBt) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps as the laboratory synthesis but scaled up. Optimizations may include continuous flow reactions and the use of more cost-effective reagents and solvents to improve yield and reduce production costs.

Chemical Reactions Analysis

Ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

  • Reduction: The thioester group can be reduced to a thiol using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: The fluorine atom on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include:

  • Oxidation: Chromium trioxide in aqueous sulfuric acid.

  • Reduction: Sodium borohydride in ethanol.

  • Substitution: Amines in polar aprotic solvents like dimethylformamide.

Major products formed from these reactions include the respective oxidized or reduced derivatives and substituted products, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate has diverse scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Explored for its potential interactions with biological macromolecules and as a probe for biochemical pathways.

  • Medicine: Investigated for its potential as a pharmaceutical lead compound due to its unique structural features.

  • Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or proteins. Its unique structural features allow it to bind to specific sites on these targets, modulating their activity and leading to desired biological effects. The pathways involved may include enzyme inhibition, receptor antagonism or agonism, and modulation of protein-protein interactions.

Comparison with Similar Compounds

  • Ethyl 4-(2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and interactions.

  • Ethyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate: Substitution of fluorine with chlorine alters its biological and chemical properties.

Properties

IUPAC Name

ethyl 4-[2-[1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O4S/c1-2-29-20(28)24-9-7-23(8-10-24)18(27)14-30-19-22-11-17(13-26)25(19)12-15-3-5-16(21)6-4-15/h3-6,11,26H,2,7-10,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTDFLWRKMPPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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